1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is an organic compound with the molecular formula C11H14FN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine typically involves the reaction of 4-fluoro-2-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction conditions often include heating the mixture to a temperature of around 80-100°C and maintaining it for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and sustainable may be explored to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid or other functional groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Major Products Formed
Reduction: 1-(4-Fluoro-2-aminophenyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Fluoro-2-nitrophenyl)-4-carboxypiperazine or other oxidized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: As a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system or exhibiting antimicrobial activity.
Industry: Use in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the fluoro and nitro groups can influence its binding affinity and specificity for these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring and different substitution pattern on the phenyl ring.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is unique due to the combination of the piperazine ring with the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUJOMAWXJSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387796 |
Source
|
Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-43-6 |
Source
|
Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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